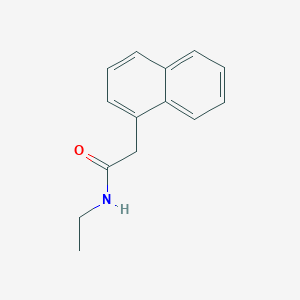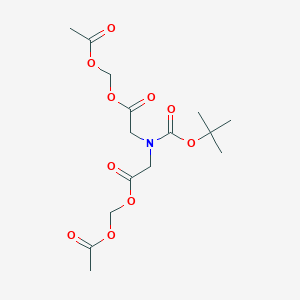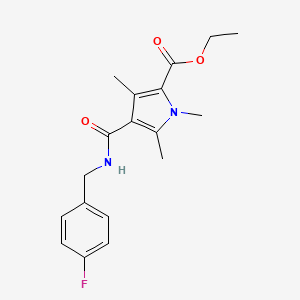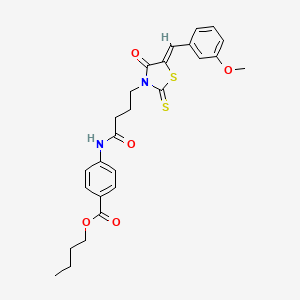![molecular formula C20H17N3O3 B2417330 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207044-10-7](/img/structure/B2417330.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide” is a compound with diverse biological activities. It has been identified as a potent EPAC antagonist . EPAC proteins are intracellular effector proteins of cyclic adenosine monophosphate (cAMP) and have been associated with various diseases .
Synthesis Analysis
The synthesis of this compound involves the design, synthesis, and evaluation of novel EPAC antagonists based on the scaffold of the previously identified high-throughput (HTS) hit . The isoxazole ring A of the scaffold can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .Molecular Structure Analysis
The molecular structure of this compound is based on the isoxazole ring A, which can tolerate chemical modifications . Molecular docking studies indicate that these compounds bind at a similar site with substantially different interactions with the EPAC proteins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring to the isoxazole ring A .Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H17N3O3 and it has a molecular weight of 347.374.Aplicaciones Científicas De Investigación
- Researchers have designed and synthesized a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as potential antitumor agents . These compounds were evaluated in vitro against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Some of the derivatives exhibited moderate to high inhibitory activities against these cancer cells. Notably, the representative compound 3a1 demonstrated effective inhibition of tumor growth in a HepG2 xenograft mouse model. Mechanistic studies suggested that its antitumor activity involves multiple pathways, including Bax up-regulation, ROS generation, and caspase activation.
- A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold were synthesized and screened against a panel of NCI-60 human cancer cell lines . Among these derivatives, compound Q6 exhibited potent cytotoxicity with excellent GI50, TGI, and LC50 values across multiple cancer cell lines. This highlights the compound’s potential as an antiproliferative and apoptosis-inducing agent.
- A new benzothiadiazole (BTZ) luminogen was prepared via Suzuki–Miyaura Pd-catalyzed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester . The resulting product is air-, thermo-, and photostable, making it suitable for various applications. Although this specific compound is not identical to the one you mentioned, it demonstrates the versatility of quinoline-based derivatives in materials science.
Antitumor Activity
Cytotoxicity Evaluation
Luminogenic Properties
Mecanismo De Acción
Direcciones Futuras
The findings related to this compound may serve as good starting points for the development of more potent EPAC antagonists as valuable pharmacological probes or potential drug candidates . Further studies are needed to explore the full potential of this compound in various therapeutic applications.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(13-16-15-7-1-2-8-17(15)26-23-16)21-11-12-25-18-9-3-5-14-6-4-10-22-20(14)18/h1-10H,11-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZUJEQQHIZLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)


![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2417265.png)
![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)